hexafluorosilicon(2-);iron(3+)

Description

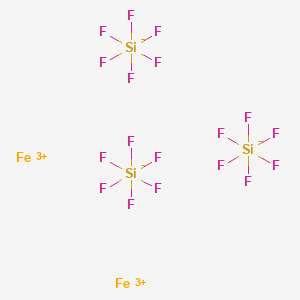

Hexafluorosilicon(2−); iron(3+), also termed iron(III) hexafluorosilicate, is a coordination compound comprising the hexafluorosilicate anion $[SiF6]^{2-}$ and ferric iron ($Fe^{3+}$). The compound’s structure involves $Fe^{3+}$ ions electrostatically bound to $[SiF6]^{2-}$ octahedra, with possible hydration states (e.g., $Fe2(SiF6)3 \cdot nH2O$) . The $[SiF_6]^{2-}$ anion features a robust octahedral geometry with Si–F bond lengths of 1.71 Å, contributing to stability in acidic conditions .

Properties

CAS No. |

12062-26-9 |

|---|---|

Molecular Formula |

F18Fe2Si3 |

Molecular Weight |

537.92 g/mol |

IUPAC Name |

hexafluorosilicon(2-);iron(3+) |

InChI |

InChI=1S/3F6Si.2Fe/c3*1-7(2,3,4,5)6;;/q3*-2;2*+3 |

InChI Key |

CNYKJSBXRDTEHS-UHFFFAOYSA-N |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Fe+3].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexafluorosilicon(2-);iron(3+) typically involves the reaction of hexafluorosilicic acid with iron(III) salts. One common method is to dissolve iron(III) chloride in water and then add hexafluorosilicic acid to the solution. The reaction proceeds under acidic conditions, and the resulting compound can be isolated by crystallization.

Industrial Production Methods

On an industrial scale, hexafluorosilicon(2-);iron(3+) can be produced as a byproduct during the manufacturing of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, which generates hexafluorosilicic acid. This acid can then be reacted with iron(III) salts to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Hexafluorosilicon(2-);iron(3+) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.

Substitution Reactions: The hexafluorosilicate anion can participate in ligand exchange reactions with other anions or ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide can oxidize iron(II) to iron(III).

Reducing Agents: Sodium borohydride can reduce iron(III) to iron(II).

Acidic Conditions: The compound is stable in acidic solutions, which prevent the decomposition of hexafluorosilicic acid.

Major Products Formed

Iron(II) and Iron(III) Complexes: Depending on the reaction conditions, various iron complexes can be formed.

Silicon Tetrafluoride: In the presence of strong acids, hexafluorosilicic acid can decompose to form silicon tetrafluoride.

Scientific Research Applications

Hexafluorosilicon(2-);iron(3+) has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other coordination compounds and as a catalyst in certain reactions.

Biology: Iron(III) complexes are studied for their role in biological systems, including their interaction with proteins and enzymes.

Medicine: Iron(III) compounds are investigated for their potential use in drug delivery systems and as contrast agents in medical imaging.

Mechanism of Action

The mechanism by which hexafluorosilicon(2-);iron(3+) exerts its effects involves the coordination of the hexafluorosilicate anion to the iron(III) center. This coordination stabilizes the iron(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Hexafluorosilicate Salts

- Stability : Unlike $Fe^{2+}$ hexafluorosilicate ($FeSiF6 \cdot 6H2O$), which is hygroscopic and stable in hydrated form , $Fe^{3+}$ hexafluorosilicate likely hydrolyzes in aqueous solutions due to $Fe^{3+}$’s strong tendency to form oxyhydroxides ($FeO(OH)$) .

- Solubility : $Fe^{3+}$ salts generally exhibit lower solubility than $Fe^{2+}$ counterparts (e.g., $FeCl3$ vs. $FeCl2$) due to higher lattice energy .

Table 2: Comparison of Fe³⁺-Containing Compounds

- Iron Uptake: $Fe^{3+}$ in hexafluorosilicate is less bioavailable than heme iron or $Fe^{2+}$ due to poor absorption in the gut (non-heme iron absorption relies on DCYTB and DMT1 transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.